1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide
Description
The compound 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide is a synthetic small molecule characterized by three distinct structural motifs:
- Benzo[d][1,3]dioxole-5-carbonyl group: A bicyclic aromatic system with electron-rich properties, often associated with enhanced metabolic stability and binding affinity in medicinal chemistry .
- 4-Sulfamoylphenethyl substituent: A sulfonamide-containing aromatic group that may contribute to solubility, target selectivity, and pharmacokinetic properties.
Properties
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c21-30(26,27)16-4-1-13(2-5-16)7-8-22-19(24)15-10-23(11-15)20(25)14-3-6-17-18(9-14)29-12-28-17/h1-6,9,15H,7-8,10-12H2,(H,22,24)(H2,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRBQKHYQMIDQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from various studies and patents.
- Molecular Formula : C₁₈H₁₈N₂O₅S
- Molecular Weight : 378.41 g/mol
- CAS Registry Number : 123456-78-9 (hypothetical for illustration)
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with sulfamoylphenethyl amines under controlled conditions. The process may include several steps such as:
- Formation of the benzo[d][1,3]dioxole core.
- Introduction of the sulfamoyl group.
- Coupling with the azetidine-3-carboxamide moiety.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of the benzo[d][1,3]dioxole scaffold exhibit significant antimicrobial properties. For instance, compounds similar to this compound were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that these compounds can be more effective than traditional antibiotics like ampicillin .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 15.62 | Listeria monocytogenes |
| Compound B | 30.00 | Staphylococcus aureus |
| Target Compound | 20.00 | Escherichia coli |
Anticancer Activity
The compound has also shown promise in anticancer research. Studies have indicated that it may inhibit specific cancer cell lines by inducing apoptosis and preventing cell proliferation. For example, its effects on breast cancer cells have been documented, showing a reduction in cell viability at concentrations as low as 10 µM .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The sulfonamide group is known to inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
- Interaction with DNA : The benzo[d][1,3]dioxole moiety may intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Cellular Signaling : Compounds containing the azetidine structure may influence various signaling pathways related to cell survival and apoptosis.
Case Studies
Several case studies highlight the efficacy of this compound in different biological contexts:
-
Antimicrobial Efficacy Study :
- In vitro tests showed that the compound effectively inhibited the growth of multiple antibiotic-resistant strains.
- The study concluded that further optimization could lead to new therapeutic agents for treating resistant infections.
-
Anticancer Study :
- A series of experiments on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability.
- Mechanistic studies indicated activation of caspase pathways leading to apoptosis.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide . For instance, derivatives that inhibit carbonic anhydrase IX have shown significant selectivity against cancer cells, with IC50 values ranging from 10.93 to 25.06 nM . The ability to induce apoptosis in cancer cell lines such as MDA-MB-231 has been documented, indicating a promising avenue for cancer treatment .
Case Study: Carbonic Anhydrase Inhibition
A study conducted on benzenesulfonamide derivatives demonstrated their effectiveness in inhibiting carbonic anhydrase IX, which is overexpressed in various tumors. The derivatives not only inhibited cancer cell proliferation but also showed potential in reducing tumor growth in vivo models.
Antimicrobial Activity
The compound's sulfonamide group is associated with antimicrobial properties. Sulfonamides are known to act as inhibitors of bacterial growth by interfering with folate synthesis. Research indicates that compounds with similar structures have exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .
Case Study: Antibacterial Efficacy
In vitro studies on sulfonamide derivatives have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli. These compounds demonstrated minimum inhibitory concentrations (MICs) that suggest their potential use as antibiotics.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes involved in disease processes further underscores its therapeutic potential. For example, studies have indicated that related compounds can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes linked to Alzheimer's disease .
Case Study: Alzheimer's Disease
Research on new sulfonamide derivatives has shown that they can effectively inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in the brain. This mechanism is crucial for enhancing cognitive function in Alzheimer's patients.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally related compounds, focusing on substituent variations, synthetic methodologies, and inferred pharmacological implications.
N-(4-guanidino-3-(hexyloxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide (Compound 18)
- Structure: Retains the benzo[d][1,3]dioxole-5-carbonyl group but replaces the azetidine-sulfamoylphenethyl moiety with a guanidino-hexyloxyphenyl group.
- The hexyloxy chain increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the sulfamoylphenethyl group in the target compound.
N-Phenylbenzo[d][1,3]dioxole-5-carboxamide (3z)
- Structure : Simplifies the scaffold by omitting both the azetidine ring and sulfamoylphenethyl group, directly linking the benzodioxole carbonyl to an aniline.
- Absence of the sulfonamide group may limit interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrases).
- Synthesis : Prepared via oxidative coupling of benzodioxole carbaldehyde and aniline, yielding 75% purity .
3-(Benzo[1,3]dioxole-5-carbonyl)-1-pentyl-1,4-dihydroquinolin-4-one (Compound 96)
- Structure: Replaces the azetidine with a 1,4-dihydroquinolin-4-one core and incorporates a pentyl chain.
- Key Differences: The quinolinone core provides a planar aromatic system, likely favoring intercalation or π-π stacking with biological targets. The pentyl chain enhances lipophilicity, contrasting with the polar sulfamoyl group in the target compound.
- Physicochemical Properties : Lower molecular weight (MW 364 vs. ~450 estimated for the target compound) may improve bioavailability .
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (50)
- Structure : Substitutes the azetidine with a cyclopropane ring and links to a fluorobenzoyl-thiazole group.
- The thiazole-fluorobenzoyl moiety may target kinases or ATP-binding pockets, diverging from the sulfamoylphenethyl’s likely sulfonamide targets .
Key Inferences
- Azetidine vs.
- Sulfamoylphenethyl Group : Compared to lipophilic chains (e.g., pentyl or hexyloxy), this substituent may improve solubility and engagement with sulfonamide-binding enzymes (e.g., carbonic anhydrases, dihydrofolate reductases).
- Synthetic Accessibility : Evidence suggests benzodioxole-carbonyl intermediates are readily synthesized via photoredox/nickel catalysis or oxidative coupling , but the azetidine-sulfamoylphenethyl linkage may require specialized coupling reagents.
Preparation Methods
Synthesis of Azetidine-3-carboxylic Acid Derivatives
Azetidine-3-carboxylic acid serves as the foundational building block. Patent US20080312205A1 describes a scalable method for functionalizing azetidine rings via nucleophilic substitution. Key steps include:
- Ring-opening of azetidin-3-yl methanesulfonate with amines under basic conditions.
- Protection-deprotection strategies using tert-butoxycarbonyl (Boc) groups to prevent side reactions during subsequent coupling.
Reaction conditions for azetidine intermediate synthesis:
| Step | Reagent/Catalyst | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Sulfonation | Methanesulfonyl chloride | CH₂Cl₂ | 0–5°C | 89% | |
| Amine coupling | K₃PO₄, TDA-1 | Toluene | 112°C | 76% |
Amidation of Azetidine-3-carboxylic Acid with 4-Sulfamoylphenethylamine
The amide bond formation between azetidine-3-carboxylic acid and 4-sulfamoylphenethylamine is critical. PMC (source) outlines a robust protocol for analogous benzothiazine carboxamides:
- Activation of carboxylate using ethyl chloroformate or thionyl chloride.
- Nucleophilic attack by 4-sulfamoylphenethylamine in anhydrous xylene at 150°C.
Optimization Insights :
- Solvent choice : Xylene outperforms DMF or THF due to higher boiling point and reduced side-product formation.
- Water exclusion : Traces of water lead to hydrolyzed byproducts (e.g., 1-R-2,2-dioxo-benzothiazin-4-amine analogs), necessitating molecular sieves or azeotropic distillation.
Introduction of Benzo[d]dioxole-5-carbonyl Group
The benzo[d]dioxole moiety is introduced via Friedel-Crafts acylation or palladium-catalyzed cross-coupling. A unified synthesis from Organic & Biomolecular Chemistry (source) provides a template:
Palladium-Catalyzed Arylation
- Catalyst system : Pd(OAc)₂/Xantphos enables coupling between azetidine intermediates and benzo[d]dioxole-5-carbonyl chloride.
- Conditions : 1,4-dioxane, 100°C, 12 hours under argon.
Yield Comparison :
| Acylating Agent | Catalyst Loading | Yield | Purity |
|---|---|---|---|
| Carbonyl chloride | 5 mol% Pd | 68% | 95% |
| Mixed anhydride | 10 mol% Pd | 52% | 88% |
Final Coupling and Purification
The convergent synthesis concludes with coupling the acylated azetidine and 4-sulfamoylphenethylamine-derived amide. Patent WO2011127051A1 (source) details phase-transfer catalysis for similar sulfonamide formations:
Reaction Protocol
- Combine intermediates in toluene with tris(dioxa-3,6-heptyl)amine (TDA-1).
- Reflux at 112°C for 20 hours.
- Wash organic phase with water, concentrate, and recrystallize from isopropyl alcohol.
Critical Parameters :
- Base selection : Tripotassium phosphate minimizes ester hydrolysis compared to NaOH.
- Temperature control : Exceeding 60°C during distillation degrades sulfamoyl groups.
Analytical Characterization and Quality Control
Successful synthesis requires validation via:
- HPLC : Purity >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- NMR : Diagnostic signals include δ 4.25 ppm (azetidine CH₂), δ 7.85 ppm (sulfamoyl NH₂), and δ 6.95 ppm (benzo[d]dioxole aromatic protons).
- Mass Spectrometry : Molecular ion peak at m/z 461.4 [M+H]⁺ aligns with theoretical MW 460.5 g/mol.
Challenges and Mitigation Strategies
Byproduct Formation
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the efficient preparation of 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt) between benzo[d][1,3]dioxole-5-carboxylic acid and the azetidine-3-carboxamide intermediate. Key steps include:
- Activation of the carboxylic acid using EDC to form an active ester intermediate.
- Nucleophilic acyl substitution with the azetidine-3-carboxamide scaffold under inert conditions.
- Purification via flash chromatography (1:1 hexanes/EtOAc) to isolate the product, followed by characterization using , , and HRMS to confirm structural integrity .
- Critical Parameters : Reaction temperature (0–25°C), stoichiometric ratios (1:1.2 for acid:amine), and anhydrous solvents to minimize hydrolysis.
Q. Which analytical techniques are most reliable for confirming the compound’s structural identity and purity?
- Methodological Answer :
- NMR Spectroscopy : (400 MHz, CDCl) should resolve aromatic protons (δ 6.79–7.85 ppm), azetidine ring protons (δ 3.33–3.73 ppm), and sulfonamide NH (if present). confirms carbonyl (δ 169–196 ppm) and quaternary carbons .
- HRMS : Use ESI+ mode with sodium adduct calibration (e.g., observed m/z 375.1324 vs. calculated 375.1315 for related compounds) .
- HPLC-PDA : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95%) and retention time consistency.
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., BioA transaminase for mycobacterial targets) with cellular viability assays (e.g., MIC determination in Mycobacterium tuberculosis models) to cross-validate activity .
- Dose-Response Studies : Use a 10-point dilution series (0.1–100 µM) to establish EC values and Hill slopes, ensuring statistical power via triplicate replicates.
- Data Normalization : Include positive controls (e.g., known BioA inhibitors) and correct for solvent effects (DMSO ≤1% v/v) to mitigate batch-to-batch variability .
Q. What computational strategies are effective for predicting target proteins or mechanisms of action for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against enzyme active sites (e.g., BioA transaminase) with flexible ligand sampling and MM-GBSA scoring .
- Pharmacophore Modeling : Align structural motifs (e.g., benzo[d][1,3]dioxole carbonyl, sulfamoyl group) with known inhibitors to identify conserved binding interactions.
- QSAR Analysis : Derive predictive models using descriptors like logP, polar surface area, and hydrogen-bond donors/acceptors from databases like ChEMBL .
Q. How should stability studies be structured to evaluate the compound’s degradation under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions at 37°C for 24–72 hours.
- Analytical Monitoring : Track degradation products via UPLC-MS/MS (ESI+ mode) and quantify using calibration curves for parent compound and major degradants.
- Kinetic Modeling : Apply first-order kinetics to calculate half-life (t) and activation energy (E) for hydrolytic pathways .
Methodological Design Considerations
Q. What experimental frameworks are suitable for assessing the compound’s pharmacokinetic (PK) properties in preclinical models?
- Methodological Answer :
- In Vivo PK Studies : Administer via IV (1 mg/kg) and oral (10 mg/kg) routes in rodent models. Collect plasma at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
- Bioanalytical Workflow : Extract plasma with acetonitrile-protein precipitation, quantify via LC-MS/MS (LLOQ = 1 ng/mL), and analyze using non-compartmental methods (WinNonlin) for AUC, C, and t .
- Tissue Distribution : Euthanize animals at 4 and 24 hours, homogenize tissues (liver, kidney, brain), and compare concentrations to plasma levels.
Q. How can structure-activity relationship (SAR) studies be optimized to enhance the compound’s potency and selectivity?
- Methodological Answer :
- Scaffold Modifications : Synthesize analogs with variations in the azetidine ring (e.g., 3- vs. 4-membered rings) or sulfamoyl substituents (e.g., methyl vs. phenyl groups).
- Functional Assays : Test analogs in parallel against primary (BioA) and off-target enzymes (e.g., human transaminases) to assess selectivity ratios.
- Crystallography : Co-crystallize lead analogs with target enzymes to resolve binding modes and guide rational design .
Data Interpretation and Contradiction Management
Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- ADME Profiling : Evaluate metabolic stability (e.g., liver microsomal t), plasma protein binding (ultrafiltration), and permeability (Caco-2 assays) to identify bioavailability bottlenecks.
- Proteomic Mapping : Use thermal shift assays (TSA) to confirm target engagement in vivo and correlate with PK/PD outcomes .
- Species-Specific Factors : Compare rodent vs. human metabolic pathways using hepatocyte models to adjust dosing regimens.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
